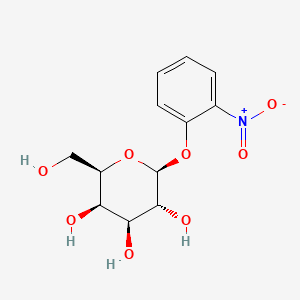

2-Nitrophenyl-beta-D-galactopyranoside

Vue d'ensemble

Description

2-Nitrophenyl-beta-D-galactopyranoside is a chemical compound widely used as a substrate for the enzyme beta-galactosidase. This compound is particularly significant in biochemical assays where it serves as a chromogenic substrate, producing a yellow color upon enzymatic hydrolysis. Its molecular formula is C12H15NO8, and it is often utilized in various research and diagnostic applications .

Mécanisme D'action

Target of Action

The primary target of ONPG is the enzyme β-galactosidase . This enzyme plays a crucial role in the breakdown of lactose into glucose and galactose .

Mode of Action

ONPG acts as a chromogenic substrate for β-galactosidase . When β-galactosidase is present, it hydrolyzes the ONPG molecule . This hydrolysis results in the release of galactose and a yellow chromogenic compound, ortho-nitrophenol .

Biochemical Pathways

ONPG is involved in the lactose metabolism pathway The hydrolysis of ONPG by β-galactosidase mimics the natural reaction of lactose breakdown, resulting in the release of galactose and ortho-nitrophenol .

Pharmacokinetics

It is known that onpg is soluble in water , which could influence its absorption and distribution.

Result of Action

The hydrolysis of ONPG by β-galactosidase results in the release of galactose and a yellow chromogenic compound, ortho-nitrophenol . The yellow color of ortho-nitrophenol allows for easy detection and measurement of β-galactosidase activity .

Action Environment

ONPG is chemically stable under standard ambient conditions (room temperature) . It is recommended to store ONPG in a cool place, with the container tightly closed in a dry and well-ventilated place . The recommended storage temperature is 20°C . It is incompatible with strong oxidizing agents .

Analyse Biochimique

Biochemical Properties

2-Nitrophenyl-beta-D-galactopyranoside plays a crucial role in biochemical reactions involving beta-galactosidase. Beta-galactosidase, an enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides, interacts with this compound by cleaving the glycosidic bond between the galactose and the nitrophenyl group. This interaction results in the release of galactose and ortho-nitrophenol, the latter of which produces a yellow color that can be measured spectrophotometrically. The rapid and specific interaction between this compound and beta-galactosidase makes it an ideal substrate for detecting and quantifying beta-galactosidase activity in various assays .

Cellular Effects

This compound influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of this compound leads to the production of galactose and ortho-nitrophenol. The accumulation of ortho-nitrophenol can affect cellular metabolism and signaling pathways. Additionally, the presence of this compound in the cellular environment can be used to monitor gene expression, particularly in systems where the lacZ gene (encoding beta-galactosidase) is used as a reporter .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. The enzyme binds to this compound and catalyzes the cleavage of the glycosidic bond, resulting in the release of galactose and ortho-nitrophenol. This reaction is highly specific and efficient, making this compound a preferred substrate for beta-galactosidase assays. The yellow color produced by ortho-nitrophenol can be measured spectrophotometrically, providing a quantitative readout of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at recommended conditions, but prolonged exposure to light and air can lead to degradation. In in vitro studies, the hydrolysis of this compound by beta-galactosidase occurs rapidly, typically within a 24-hour period. Long-term effects on cellular function are minimal, as the compound is primarily used for short-term assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not produce significant adverse effects. At high doses, this compound can cause toxicity, particularly due to the accumulation of ortho-nitrophenol. Threshold effects have been observed, with higher doses leading to more pronounced toxic effects. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of beta-galactosides. The primary enzyme interacting with this compound is beta-galactosidase, which catalyzes the cleavage of the glycosidic bond. This reaction produces galactose and ortho-nitrophenol. The galactose can enter glycolytic pathways, while ortho-nitrophenol is typically excreted from the cell. The interaction with beta-galactosidase is crucial for the metabolic processing of this compound .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion. The compound is soluble in water, allowing it to diffuse across cellular membranes. Once inside the cell, this compound interacts with beta-galactosidase, leading to its hydrolysis. The distribution of this compound within tissues depends on factors such as tissue permeability and the presence of beta-galactosidase .

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to specific subcellular compartments. Instead, it is distributed throughout the cytoplasm, where it encounters beta-galactosidase. The hydrolysis of this compound occurs in the cytoplasm, leading to the release of galactose and ortho-nitrophenol. The activity of this compound is primarily determined by the localization and activity of beta-galactosidase within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl-beta-D-galactopyranoside typically involves the glycosylation of 2-nitrophenol with beta-D-galactopyranosyl donors. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. The compound is usually synthesized in large reactors where temperature, pH, and reactant concentrations are meticulously controlled. The product is then purified through crystallization or chromatography techniques .

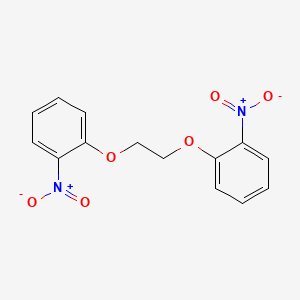

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the formation of galactose and 2-nitrophenol, the latter of which is a yellow chromogenic compound .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-galactosidase and is conducted in aqueous solutions, often buffered to maintain an optimal pH for enzyme activity. Sodium phosphate buffer at pH 7.3 is commonly used .

Major Products: The major products of the hydrolysis reaction are galactose and 2-nitrophenol. The release of 2-nitrophenol is easily detectable due to its yellow color, which can be measured spectrophotometrically .

Applications De Recherche Scientifique

2-Nitrophenyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its key applications include:

Enzyme Assays: It is used as a substrate in beta-galactosidase assays to measure enzyme activity.

Genetic Research: In molecular genetics, it is used to detect the presence of the lacZ gene, which encodes beta-galactosidase.

Medical Diagnostics: The compound is employed in diagnostic tests to detect beta-galactosidase activity in various biological samples, aiding in the diagnosis of certain metabolic disorders.

Industrial Applications: It is used in the food industry to monitor lactose hydrolysis and in environmental testing to detect coliform bacteria in water samples.

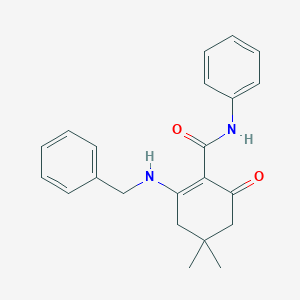

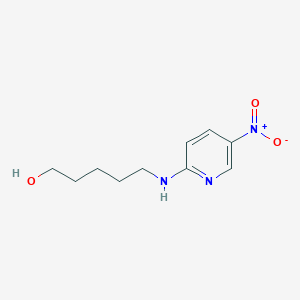

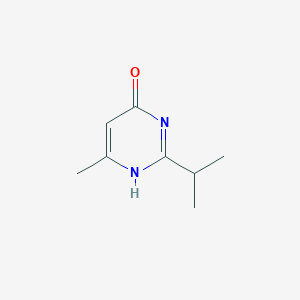

Comparaison Avec Des Composés Similaires

2-Nitrophenyl-beta-D-galactopyranoside is often compared with other chromogenic substrates used in enzyme assays. Some similar compounds include:

4-Nitrophenyl-beta-D-galactopyranoside: Similar to this compound but produces a different chromogenic product upon hydrolysis.

2-Nitrophenyl-beta-D-glucopyranoside: Used for detecting beta-glucosidase activity, producing a yellow color similar to this compound.

4-Methylumbelliferyl-beta-D-galactopyranoside: A fluorogenic substrate that produces a fluorescent product upon hydrolysis, offering higher sensitivity in certain assays

Each of these compounds has unique properties that make them suitable for specific applications, but this compound remains a popular choice due to its ease of use and reliable colorimetric detection .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861907 | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

369-07-3, 28347-45-7, 30677-14-6 | |

| Record name | o-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrophenylgalactosides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl beta-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-nitrophenyl β-D-galactoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788421.png)

![2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7788427.png)

![[3-(4-Chloroanilino)cyclohex-2-en-1-ylidene]-(4-chlorophenyl)azanium;chloride](/img/structure/B7788431.png)

![2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7788458.png)

![(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid](/img/structure/B7788459.png)